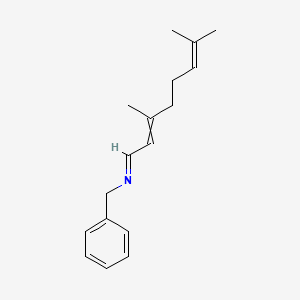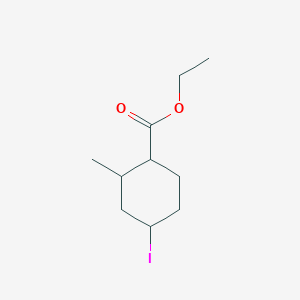![molecular formula C6H3Br2NOS B14293513 6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole CAS No. 112499-91-9](/img/structure/B14293513.png)
6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole typically involves the bromination of thieno[2,3-d][1,2]oxazole derivatives. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent under radical conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature. The bromination occurs at the methyl group and the 6-position of the thieno[2,3-d][1,2]oxazole ring, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to ensure high purity.
化学反应分析
Types of Reactions
6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with m-CPBA can produce epoxides.
科学研究应用
6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
作用机制
The mechanism of action of 6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole involves its interaction with specific molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The compound’s heterocyclic structure allows it to fit into active sites of enzymes, thereby affecting their function.
相似化合物的比较
Similar Compounds
- 3-Bromo-2-(bromomethyl)thieno[2,3-d][1,2]oxazole
- 6-Chloro-3-(chloromethyl)thieno[2,3-d][1,2]oxazole
- 6-Iodo-3-(iodomethyl)thieno[2,3-d][1,2]oxazole
Uniqueness
6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole is unique due to its specific bromination pattern, which imparts distinct reactivity and properties compared to its chloro or iodo analogs. The presence of bromine atoms enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions.
属性
CAS 编号 |
112499-91-9 |
|---|---|
分子式 |
C6H3Br2NOS |
分子量 |
296.97 g/mol |
IUPAC 名称 |
6-bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole |
InChI |
InChI=1S/C6H3Br2NOS/c7-1-4-6-5(10-9-4)3(8)2-11-6/h2H,1H2 |
InChI 键 |
ZVWYYUWASNENBL-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=C(S1)C(=NO2)CBr)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


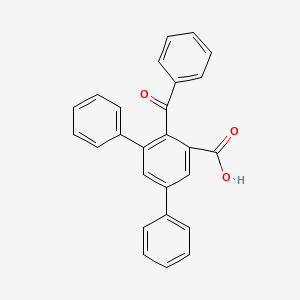
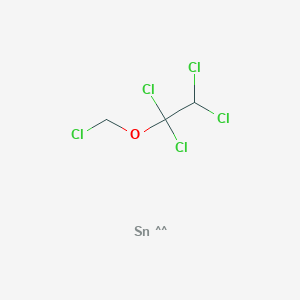

![{[2-(4-Aminophenyl)ethyl]amino}methanol](/img/structure/B14293459.png)
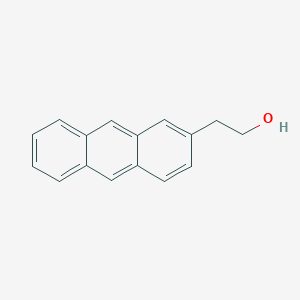
![2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14293470.png)

![2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one](/img/structure/B14293490.png)
![(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene](/img/structure/B14293491.png)
![1-Azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid](/img/structure/B14293494.png)
![Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate](/img/structure/B14293496.png)

